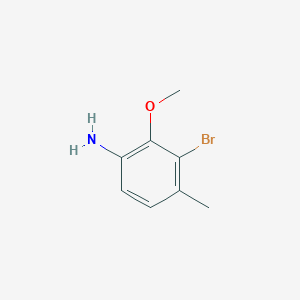
3-Bromo-2-methoxy-4-methylaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Bromo-2-methoxy-4-methylbenzenamine is an organic compound with the molecular formula C8H10BrNO It is a derivative of benzenamine, where the benzene ring is substituted with a bromine atom at the 3-position, a methoxy group at the 2-position, and a methyl group at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-2-methoxy-4-methylbenzenamine typically involves the bromination of 2-methoxy-4-methylbenzenamine. The reaction is carried out using bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a solvent like acetic acid or dichloromethane. The reaction conditions are usually mild, and the bromination occurs selectively at the 3-position due to the directing effects of the methoxy and methyl groups.
Industrial Production Methods
On an industrial scale, the production of 3-Bromo-2-methoxy-4-methylbenzenamine can be achieved through a continuous flow process, which allows for better control over reaction conditions and yields. The use of automated systems and reactors ensures consistent quality and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-2-methoxy-4-methylbenzenamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, yielding 2-methoxy-4-methylbenzenamine.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines, thiols, or alkyl groups, through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are used.
Substitution: Nucleophiles like sodium amide (NaNH2) or sodium thiolate (NaSR) are employed under basic conditions.
Major Products Formed
Oxidation: Quinones or other oxidized derivatives.
Reduction: 2-Methoxy-4-methylbenzenamine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-Bromo-2-methoxy-4-methylbenzenamine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent or as a precursor to active pharmaceutical ingredients.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 3-Bromo-2-methoxy-4-methylbenzenamine depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to various physiological effects. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
2-Bromo-4-methoxybenzaldehyde: Similar structure but with an aldehyde group instead of an amine group.
3-Bromo-2-methoxybenzoic acid: Similar structure but with a carboxylic acid group instead of an amine group.
3-Bromo-4-methoxyaniline: Similar structure but without the methyl group at the 4-position.
Uniqueness
3-Bromo-2-methoxy-4-methylbenzenamine is unique due to the specific combination of substituents on the benzene ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C8H10BrNO |
|---|---|
Molecular Weight |
216.07 g/mol |
IUPAC Name |
3-bromo-2-methoxy-4-methylaniline |
InChI |
InChI=1S/C8H10BrNO/c1-5-3-4-6(10)8(11-2)7(5)9/h3-4H,10H2,1-2H3 |
InChI Key |
TWBZEFDSUBJMHB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(C=C1)N)OC)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






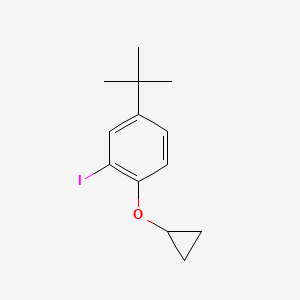
![Benzyl methyl(2-oxospiro[3.5]nonan-7-YL)carbamate](/img/structure/B13933013.png)


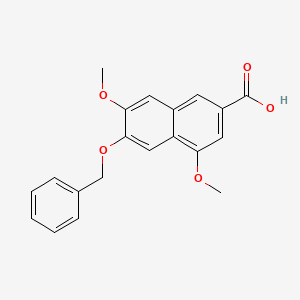
![8-(4-Methoxy-6-methyl-pyrimidin-2-yl)-1,4-dioxa-8-aza-spiro[4.5]decane](/img/structure/B13933030.png)
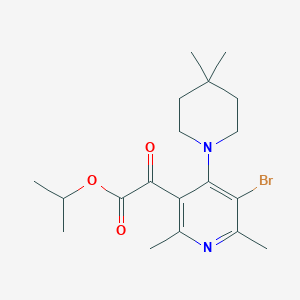

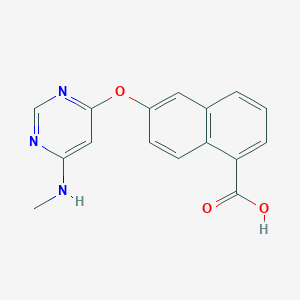
![Spiro[3.5]nonane-1,3-dione, 7-methoxy-](/img/structure/B13933053.png)
